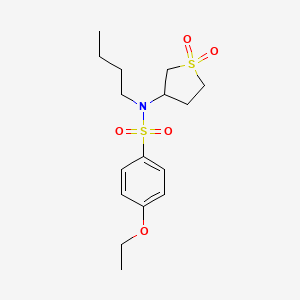

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a sulfolane (1,1-dioxothiolan) moiety and a 4-ethoxybenzene sulfonamide core. The compound’s structure includes an N-butyl chain and a thiolan-3-yl group, which may influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity. Sulfonamides are historically significant in medicinal chemistry for their antimicrobial, diuretic, and anti-inflammatory applications.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S2/c1-3-5-11-17(14-10-12-23(18,19)13-14)24(20,21)16-8-6-15(7-9-16)22-4-2/h6-9,14H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXJZSYIRUOFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The thiolane ring is introduced through a subsequent reaction involving a thiolane derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The thiolane ring may also interact with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural motifs with other sulfonamides and sulfolane-containing molecules. Key comparisons include:

Key Observations :

- Sulfolane vs. Sulfolanes are polar, enhancing solubility, whereas nitrosamines are metabolically activated to carcinogenic intermediates .

- Substituent Effects : The ethoxy group in the target compound may confer greater metabolic stability compared to the methoxy group in the Enamine Ltd compound (). The N-butyl chain could prolong half-life relative to shorter alkyl chains .

Functional Comparisons in Bladder Cancer Models

- BBN-Induced Carcinogenesis: BBN, a nitrosamine, induces transitional cell tumors in rodents. Its metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), is excreted in urine and correlates with tumor incidence. Copper levels modulate BBN’s carcinogenicity, suggesting that metal-binding properties (e.g., sulfonamide or sulfolane groups) might influence therapeutic or toxic outcomes .

- Hormonal Influence : Testosterone exacerbates BBN-induced bladder cancer, while synthetic estrogen inhibits it. Sulfonamides with steroid-like substituents (e.g., ethoxy groups) might interact with hormone receptors, though this remains speculative for the target compound .

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : The sulfolane moiety’s electron-withdrawing properties may reduce oxidative metabolism compared to BBN’s nitrosamine group, which is prone to enzymatic activation.

- Urinary Excretion: Sulfonamides are typically renally excreted.

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H17N2O4S2

- Molecular Weight : 301.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. It exhibits properties that suggest potential use as:

- Antimicrobial Agent : The sulfonamide moiety is known for its antibacterial properties, particularly against Gram-positive bacteria. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Antifungal Activity : Preliminary studies indicate that this compound may also possess antifungal properties, showing effectiveness against common fungal pathogens such as Candida albicans.

Biological Activity Data

A summary of biological activity findings is presented in the table below:

Case Study 1: Antibacterial Activity

In a study evaluating various sulfonamide derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antifungal Efficacy

Research conducted on the antifungal properties of this compound revealed promising results against Candida albicans. The compound exhibited an MIC of 64 µg/mL, suggesting that it could serve as an alternative treatment for fungal infections, especially in immunocompromised patients.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling a 4-ethoxybenzenesulfonyl chloride derivative with a thiolan-3-amine precursor in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Reaction optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions.

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility .

- Purification : Silica gel chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfonamide and ethoxybenzene groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₁₈H₂₆N₂O₅S₂) .

Q. What in vitro assays are recommended for initial evaluation of its antimicrobial or enzyme inhibitory activity?

- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against S. aureus and C. albicans using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin or carbonic anhydrase inhibition) with IC₅₀ determination .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between this sulfonamide derivative and target enzymes using computational methods?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the thiolan ring .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical residues .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Comparative Meta-Analysis : Cross-reference MIC or IC₅₀ values under standardized conditions (pH, temperature, solvent). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .

Q. How does the electronic configuration of the 4-ethoxybenzene moiety influence the compound’s reactivity and bioactivity?

- Hammett Analysis : Quantify electron-donating effects of the ethoxy group via σ⁺ values. Enhanced electron density may improve sulfonamide’s nucleophilicity in enzyme interactions .

- DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with redox stability .

Q. What are the key considerations in designing SAR studies to enhance this compound’s pharmacological profile?

- Substituent Variation : Modify the butyl chain (e.g., isosteric replacement with cyclopropyl) to optimize lipophilicity (logP) .

- Bioisosteric Replacement : Replace the thiolan ring with oxazolidinone to assess impact on metabolic stability .

- In Silico ADMET Prediction : Use SwissADME to predict absorption and toxicity early in design .

Q. How do pH and solvent polarity affect the stability and reaction pathways of this compound in aqueous and organic media?

- pH-Dependent Stability Studies : Monitor degradation via HPLC under acidic (pH 2), neutral (pH 7.4), and alkaline (pH 10) conditions. Sulfonamide hydrolysis is accelerated in acidic media .

- Solvent Polarity Effects : Conduct kinetic studies in DMSO (polar aprotic) vs. toluene (nonpolar). Higher polarity solvents stabilize transition states in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.